3'-Chloropropiophenone
Overview
Description
3’-Chloropropiophenone is a chiral compound used as an antidepressant drug . It was first synthesized in the 1950s and has been studied extensively for its pharmacological effects . It is a racemic mixture of two enantiomers, one of which is active and the other inactive . It is also a reagent used in the vinylation, alkylation, and dienylation of ketones . It is used in the preparation of thiazine derivatives that show antibacterial activity .
Synthesis Analysis
3’-Chloropropiophenone can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .Molecular Structure Analysis
The molecular formula of 3’-Chloropropiophenone is C9H9ClO . The InChI representation is InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 . The molecular weight is 168.62 g/mol .Chemical Reactions Analysis
3’-Chloropropiophenone is used in the vinylation, alkylation, and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity .Physical And Chemical Properties Analysis
The molecular weight of 3’-Chloropropiophenone is 168.62 g/mol . The molecular formula is C9H9ClO . The InChI representation is InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 .Scientific Research Applications
Biocatalytic Asymmetric Reduction
- Enhanced Asymmetric Reduction with Deep Eutectic Solvents : 3'-Chloropropiophenone's reduction to (S)-3-chloro-1-phenylpropanol was enhanced using deep eutectic solvents as cosolvents with Acetobacter sp. CCTCC M209061 cells. This method showed higher yields and product enantiomeric excess, underlining its potential for efficient chiral synthesis in sustainable chemistry (Xu et al., 2015).
Synthesis of Antidepressants
- Asymmetric Reduction using Saccharomyces cerevisiae : The asymmetric reduction of 3'-Chloropropiophenone using immobilized Saccharomyces cerevisiae resulted in (S)-3-chloro-1-phenylpropanol, an important precursor for antidepressants like tomoxetine, with high enantiomeric excess and yield (Yang et al., 2009).
Analytical and Spectroscopic Studies
- Vibrational Spectra Analysis : Quantum chemical calculations were performed on 3'-Chloropropiophenone for studying its molecular geometries, vibrational wavenumbers, and thermodynamical properties. These studies are significant for understanding the physical and chemical properties of the compound in various applications (Pandian et al., 2011).
Environmental Applications
- Dye Decolorization in Fenton Processes : 3-Hydroxyanthranilic acid, a related compound, has been used as a redox mediator to enhance dye degradation by Fenton oxidative processes, which is relevant in environmental clean-up and wastewater treatment applications (Santana et al., 2019).
Microencapsulation and Food Industry Applications
- Chlorogenic Acid Microencapsulation : Chlorogenic acids (related to 3'-Chloropropiophenone) have been encapsulated for stability and controlled release, suggesting applications in food and pharmaceutical industries due to their antioxidant activity (Gonçalves et al., 2017).
Medicinal Chemistry
- Synthesis of Dapoxetine : An asymmetric total synthesis of (S)-dapoxetine, an antidepressant, from 3-chloropropiophenone has been developed, highlighting the importance of this compound in medicinal chemistry (Kim et al., 2012).
Safety And Hazards
3’-Chloropropiophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWGFUFROKIJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049277 | |
Record name | 3'-Chloropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloropropiophenone | |
CAS RN |
34841-35-5 | |
Record name | 1-(3-Chlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34841-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Chloropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-chloropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-CHLOROPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2697RI8Z48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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